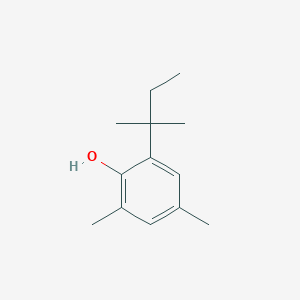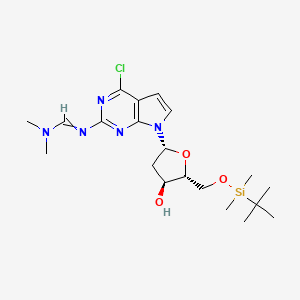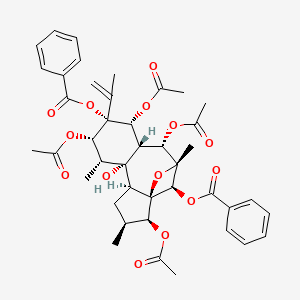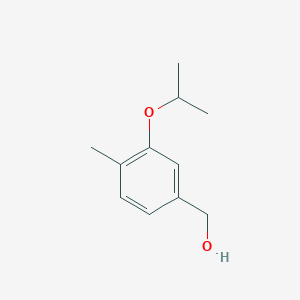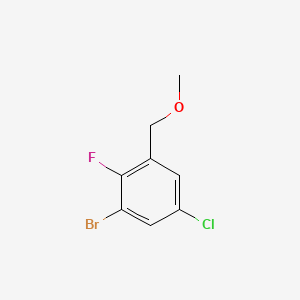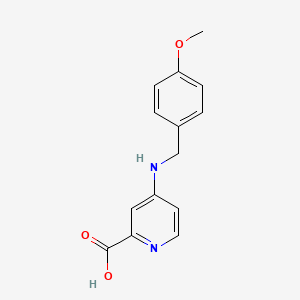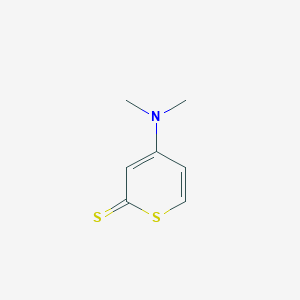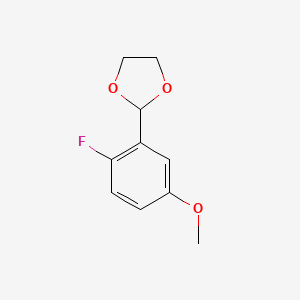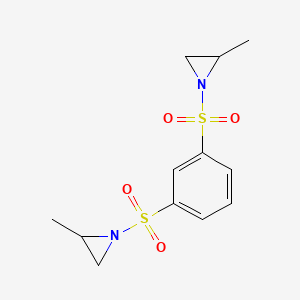![molecular formula C20H18O3 B14017510 1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- CAS No. 6629-22-7](/img/structure/B14017510.png)
1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- is a complex organic compound with a unique structure that combines a naphthalenedione core with a hydroxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-naphthoquinone with a hydroxyphenylmethyl derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthalenedione compounds with different functional groups.
Applications De Recherche Scientifique
1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress by generating ROS, which can lead to cell damage and apoptosis.
Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler quinone derivative with similar chemical properties.
2-Hydroxy-1,4-naphthoquinone: Another hydroxy-substituted naphthoquinone with distinct biological activities.
2-Methyl-1,4-naphthoquinone: A methyl-substituted naphthoquinone with different reactivity and applications.
Uniqueness
1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Propriétés
Numéro CAS |
6629-22-7 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[hydroxy-(4-propan-2-ylphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H18O3/c1-12(2)13-7-9-14(10-8-13)19(22)17-11-18(21)15-5-3-4-6-16(15)20(17)23/h3-12,19,22H,1-2H3 |
Clé InChI |
WGRBEWLONGVCCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
